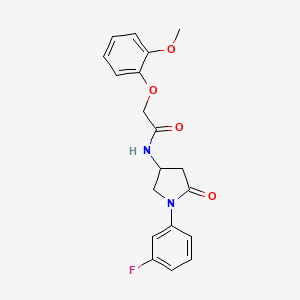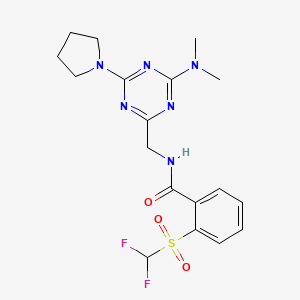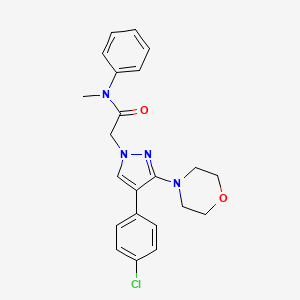
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anticonvulsant, anticancer, and antiallergic properties .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multi-step reactions starting from primary compounds, such as phenols or pyrrolidinones. For instance, novel acetamides have been synthesized using 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid and 3-fluoro-4-cyanophenol as starting materials . The synthesis process includes the formation of intermediates, which are then further reacted with various reagents to introduce different functional groups, leading to a series of new compounds with diverse biological activities.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using various spectroscopic techniques such as LCMS, IR, 1H NMR, and 13C NMR . These techniques help in confirming the identity and purity of the synthesized compounds. The presence of substituents like fluorophenyl and methoxyphenoxy groups in the compound of interest suggests that it may have unique interactions with biological targets due to its molecular geometry and electronic distribution.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-halogeno compounds, which are structurally related to acetamides, have been used as electrophilic fluorinating agents, indicating that the compound may also participate in electrophilic substitution reactions . Additionally, the presence of an oxopyrrolidinyl group could imply reactivity towards nucleophilic agents, potentially leading to the formation of new bonds and derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The introduction of halogen atoms, such as fluorine, can significantly affect the compound's lipophilicity, boiling point, and stability . The presence of methoxy groups may increase the solubility of the compound in organic solvents. These properties are crucial for determining the compound's suitability for pharmaceutical applications, including its bioavailability and metabolic stability.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for Peripheral Benzodiazepine Receptors
A significant application of compounds similar to N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide is in the development of radioligands for imaging. For example, [(18)F]-FMDAA1106 and [(18)F]FEDAA1106 have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBRs). These compounds, through ex vivo autoradiograms, have shown high radioactivity in regions like the olfactory bulb, which is known for the highest PBR density in the brain (Zhang et al., 2003).
Anticancer Compound Development
Another pivotal application is in the synthesis of compounds with anticancer properties. For instance, modifications of certain pyrrolidin-2-yl acetamide derivatives have resulted in molecules with remarkable anticancer effects, toxicity profiles, and specific inhibitory activities against enzymes like PI3Ks and mTOR. These compounds have demonstrated potent antiproliferative activities in vitro against various human cancer cell lines, and some have shown efficacy in inhibiting tumor growth in animal models, suggesting their potential as anticancer agents with reduced toxicity (Wang et al., 2015).
Synthesis and Evaluation for Met Kinase Inhibition
Compounds related to N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors have shown to improve enzyme potency and kinase selectivity, leading to significant tumor stasis in Met-dependent human gastric carcinoma xenograft models. Such developments indicate the role of these compounds in treating cancers where Met kinase plays a crucial role (Schroeder et al., 2009).
Exploration in Green Chemistry
There's also a focus on the green synthesis of related acetamide compounds, where novel catalysts have been developed for the hydrogenation of intermediates to produce compounds like N-(3-Amino-4-methoxyphenyl)acetamide. This approach represents an advancement in the production of azo disperse dyes and highlights the importance of sustainable methods in chemical synthesis (Qun-feng, 2008).
Insecticidal Activity
Furthermore, some derivatives have been studied for their insecticidal activity, demonstrating significant effects against pests such as the cowpea aphid. This application suggests the potential of these compounds in developing new, effective insecticides (Bakhite et al., 2014).
Eigenschaften
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c1-25-16-7-2-3-8-17(16)26-12-18(23)21-14-10-19(24)22(11-14)15-6-4-5-13(20)9-15/h2-9,14H,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGCCOSCIOGDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2552673.png)


![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2552679.png)
![5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2552680.png)
![1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride](/img/structure/B2552682.png)



![2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2552691.png)
